N-Methyl-p-toluidine
N-Methyl-p-toluidine
N-Methyl-p-toluidine is an aromatic secondary amine. It forms social isomers when encapsulated with a molecule of chloroform or benzene in a cylindrical capsule. 2-amino-4,6-dichloropyrimidine-5-carbaldehyde undergoes mono-amination with N-methyl-p-toluidine to form a precursor for the preparation of pyrazolo[3,4-d]pyrimidines. It annelates with dimethyl acetylenedicarboxylate via formation of toluidine radical cation intermediate.
Brand Name:
Vulcanchem
CAS No.:
623-08-5
VCID:
VC21209245
InChI:
InChI=1S/C8H11N/c1-7-3-5-8(9-2)6-4-7/h3-6,9H,1-2H3
SMILES:
CC1=CC=C(C=C1)NC
Molecular Formula:
C8H11N
Molecular Weight:
121.18 g/mol
N-Methyl-p-toluidine
CAS No.: 623-08-5
Cat. No.: VC21209245
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-Methyl-p-toluidine is an aromatic secondary amine. It forms social isomers when encapsulated with a molecule of chloroform or benzene in a cylindrical capsule. 2-amino-4,6-dichloropyrimidine-5-carbaldehyde undergoes mono-amination with N-methyl-p-toluidine to form a precursor for the preparation of pyrazolo[3,4-d]pyrimidines. It annelates with dimethyl acetylenedicarboxylate via formation of toluidine radical cation intermediate. |
|---|---|
| CAS No. | 623-08-5 |
| Molecular Formula | C8H11N |
| Molecular Weight | 121.18 g/mol |
| IUPAC Name | N,4-dimethylaniline |
| Standard InChI | InChI=1S/C8H11N/c1-7-3-5-8(9-2)6-4-7/h3-6,9H,1-2H3 |
| Standard InChI Key | QCIFLGSATTWUQJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC |
| Canonical SMILES | CC1=CC=C(C=C1)NC |
| Boiling Point | 210.0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator